molecular formula C14H11FO3 B1269779 3-Benzyloxy-4-fluorobenzoic acid CAS No. 616197-92-3

3-Benzyloxy-4-fluorobenzoic acid

Cat. No.: B1269779
CAS No.: 616197-92-3
M. Wt: 246.23 g/mol
InChI Key: QDPLZEMDUVGSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-4-fluorobenzoic acid is a chemical compound that has garnered significant interest in the scientific community due to its applications in various fields of research and industry. It is known for its unique structural properties, which include a benzyloxy group and a fluorine atom attached to a benzoic acid core.

Scientific Research Applications

3-Benzyloxy-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

3-Benzyloxy-4-fluorobenzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. For example, the benzyloxy group can undergo nucleophilic substitution, which may affect the binding affinity of the compound to certain enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the benzyloxy group can undergo oxidation, leading to the formation of reactive intermediates that can affect cellular function . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects may be observed at high doses, including alterations in liver and kidney function . It is important to determine the threshold effects and safe dosage levels in animal studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of benzoic acid derivatives. The compound can interact with enzymes such as cytochrome P450, which are involved in the oxidation and reduction of organic compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The benzyloxy group can facilitate the compound’s transport across cell membranes, while the fluorine atom can enhance its binding affinity to certain transporters . These interactions can affect the localization and accumulation of the compound within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The benzyloxy group can direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . The fluorine atom can also influence the compound’s localization by enhancing its binding affinity to certain proteins and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-4-fluorobenzoic acid typically involves the reaction of 3-fluoro-4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrogenated benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-fluorobenzoic acid: Similar structure but with different positional isomerism.

    3-Fluoro-4-hydroxybenzoic acid: Lacks the benzyloxy group.

    4-Fluorobenzoic acid: Lacks the benzyloxy group and has a different substitution pattern.

Uniqueness

3-Benzyloxy-4-fluorobenzoic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4-fluoro-3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPLZEMDUVGSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-4-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Benzyloxy-4-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Benzyloxy-4-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Benzyloxy-4-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Benzyloxy-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.